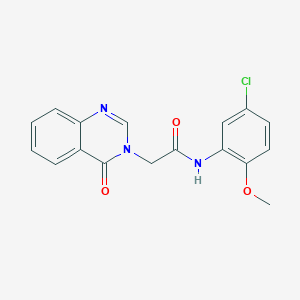

![molecular formula C19H24ClNO3 B279510 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B279510.png)

2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used to treat hypertension, congestive heart failure, and other cardiovascular conditions. The drug was first approved for use in the United States in 1995 and has since become one of the most widely prescribed beta-blockers worldwide. In

Wirkmechanismus

Carvedilol acts by blocking the beta-adrenergic receptors and alpha1-adrenergic receptors, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol reduces the workload on the heart and improves cardiac function. Additionally, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol has been shown to have antioxidant properties, which may help protect the cardiovascular system from oxidative stress.

Biochemical and Physiological Effects

Carvedilol has a number of biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also improves left ventricular function and reduces the risk of hospitalization and mortality in patients with heart failure. Carvedilol has been shown to have antioxidant properties, which may help protect the cardiovascular system from oxidative stress. Additionally, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol has been shown to have anti-inflammatory effects, which may contribute to its beneficial effects on the cardiovascular system.

Vorteile Und Einschränkungen Für Laborexperimente

Carvedilol has several advantages for lab experiments, including its well-established synthesis method, its wide availability, and its extensive research history. However, there are also some limitations to using 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol in lab experiments, including its non-specific binding to other receptors, its potential for off-target effects, and its potential for toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol, including exploring its potential for treating other diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol's beneficial effects on the cardiovascular system, as well as its potential side effects and toxicity. Finally, there is a need for the development of more specific and targeted beta-blockers that can provide the same benefits as 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol without the potential for off-target effects.

Synthesemethoden

Carvedilol is synthesized through a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-chlorobenzyl chloride to form 2-chlorobenzyl 3-methoxy-4-formylbenzoate. This intermediate is then reacted with 4-(2-aminoethyl)phenol to form the final product, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol. The synthesis method has been well-established and is widely used in the pharmaceutical industry.

Wissenschaftliche Forschungsanwendungen

Carvedilol has been extensively studied for its efficacy in treating cardiovascular diseases. Its ability to block beta-adrenergic receptors and alpha1-adrenergic receptors has been shown to reduce heart rate and blood pressure, as well as improve cardiac function in patients with heart failure. Carvedilol has also been shown to have antioxidant properties, which may contribute to its beneficial effects on the cardiovascular system.

Eigenschaften

Molekularformel |

C19H24ClNO3 |

|---|---|

Molekulargewicht |

349.8 g/mol |

IUPAC-Name |

2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol |

InChI |

InChI=1S/C19H24ClNO3/c1-19(2,13-22)21-11-14-8-9-17(18(10-14)23-3)24-12-15-6-4-5-7-16(15)20/h4-10,21-22H,11-13H2,1-3H3 |

InChI-Schlüssel |

FZYPYVNPXFNUNC-UHFFFAOYSA-N |

SMILES |

CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC |

Kanonische SMILES |

CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B279432.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B279434.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279436.png)

![3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B279437.png)

![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B279439.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate](/img/structure/B279442.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279447.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B279449.png)

![(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine](/img/structure/B279451.png)